molecular formula C13H26N2O2 B567466 4-(N-BOC-Amino)-1-propylpiperidine CAS No. 1285233-64-8

4-(N-BOC-Amino)-1-propylpiperidine

Cat. No.: B567466
CAS No.: 1285233-64-8
M. Wt: 242.363
InChI Key: BTVAFJBKQKJSMA-UHFFFAOYSA-N
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Description

“4-(N-Boc-amino)piperidine” is an organic compound with the empirical formula C10H20N2O2 . It is a piperidone derivative and is used as a functionalization reagent for the introduction of a primary and a tertiary amino group to poly (2-isopropyl-2-oxazoline) . It is also used as a pharma building block .


Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as “4-(N-Boc-amino)piperidine”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The 3D structure of Boc-compounds, including “4-(N-Boc-amino)piperidine”, has been determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed .


Chemical Reactions Analysis

The Boc group in “4-(N-Boc-amino)piperidine” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Boc can be cleaved by mild acidolysis .


Physical And Chemical Properties Analysis

“4-(N-Boc-amino)piperidine” has a molecular weight of 200.28 g/mol . It is a crystalline solid with a melting point of 162-166 °C (lit.) . It is soluble in chloroform .

Scientific Research Applications

Scalable Synthesis of Orthogonally Protected Aminopiperidines

Orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine serves as a versatile building block for synthesizing 4-substituted 3-aminopiperidines, compounds with significant biological activity potential. A multigram synthesis starting from basic materials like pyridine and benzyl chloride has been developed, highlighting the compound's role in facilitating the production of biologically active molecules (H. Schramm et al., 2009).

Redox-active Amino Acids and Light-harvesting Peptides

Redox-active amino acids synthesized for incorporation into peptide assemblies study photoinitiated electron or energy transfer. This research illustrates the chemical's utility in creating complex peptide structures capable of undergoing specific redox reactions, essential for understanding biological processes and designing novel biochemical tools (D. McCafferty et al., 1995).

TOAC in Material Science and Biochemistry

The compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) is highlighted as an effective β-turn and 310/α-helix inducer in peptides, serving as a rigid electron spin resonance probe and fluorescence quencher. This demonstrates the compound's significance in providing structural insights into peptide behavior and facilitating advanced biochemical analyses (C. Toniolo et al., 1998).

Linker Technology for Peptide Synthesis

A novel 4-alkoxybenzyl-derived linker has been introduced, facilitating BOC solid-phase peptide assembly and peptide cleavage using standard HF protocols. This development underscores the compound's utility in synthesizing cyclic peptides, showcasing its pivotal role in streamlining peptide production processes (G. Bourne et al., 1999).

Mechanism of Action

Target of Action

4-(N-BOC-Amino)-1-propylpiperidine is a piperidone derivative . It is primarily used as a functionalization reagent for the introduction of a primary and a tertiary amino group to poly(2-isopropyl-2-oxazoline) . This compound is also used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity .

Mode of Action

The compound interacts with its targets through a process known as N-Boc protection . This process involves the chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate . The N-Boc protection is frequently reported by base-catalyzed reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the protection and deprotection of amines, which is a fundamental transformation in organic synthesis, especially in peptide chemistry . The presence of the amine moiety in a wide range of biomolecules makes the protection of amines one of the most useful transformations .

Pharmacokinetics

The compound’s stability towards a wide range of nucleophilic reagents and alkaline reaction conditions is noted .

Result of Action

The result of the action of this compound is the successful protection of amines, allowing for further chemical reactions to take place . For example, it has been used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the N-Boc protection process can be catalyzed under a variety of conditions, including base-catalyzed reactions . .

Safety and Hazards

“4-(N-Boc-amino)piperidine” is classified as Acute toxicity, Oral (Category 4), H302 . It is harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing skin thoroughly after handling .

Future Directions

“4-(N-Boc-amino)piperidine” has been used in the synthesis of aminopiperidine antiviral chemokine (C-C motif) receptor 5 (CCR5) antagonists and antibacterial agents . It is an intermediate for the synthesis of various pharmaceutical and biologically active compounds, including inhibitors and therapeutic agents . Its future directions may include further exploration of its applications in the synthesis of pharmaceutical compounds and its potential in the development of new drugs .

Properties

IUPAC Name

tert-butyl N-(1-propylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-8-15-9-6-11(7-10-15)14-12(16)17-13(2,3)4/h11H,5-10H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVAFJBKQKJSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30730606
Record name tert-Butyl (1-propylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1285233-64-8
Record name tert-Butyl (1-propylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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